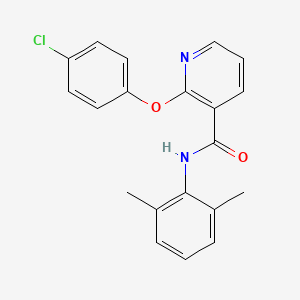
2-(4-chlorophenoxy)-N-(2,6-dimethylphenyl)nicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-chlorophenoxy)-N-(2,6-dimethylphenyl)nicotinamide, also known as Olaparib, is a PARP inhibitor used in the treatment of ovarian and breast cancer. PARP inhibitors are a type of targeted therapy that work by blocking the enzyme poly ADP-ribose polymerase (PARP), which plays a role in repairing damaged DNA in cancer cells.
Mécanisme D'action
2-(4-chlorophenoxy)-N-(2,6-dimethylphenyl)nicotinamide works by inhibiting the enzyme PARP, which plays a role in repairing damaged DNA in cancer cells. By blocking PARP, this compound prevents cancer cells from repairing their DNA, which leads to their death.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In addition to its role in inhibiting PARP, this compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells. This compound has also been shown to inhibit angiogenesis, the process by which tumors develop new blood vessels to support their growth.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 2-(4-chlorophenoxy)-N-(2,6-dimethylphenyl)nicotinamide is its specificity for cancer cells with BRCA mutations. This makes it an effective targeted therapy with fewer side effects than traditional chemotherapy. However, one limitation of this compound is its potential for the development of resistance in cancer cells. This is a common problem with targeted therapies, and ongoing research is focused on developing new strategies to overcome this limitation.
Orientations Futures
There are several future directions for the research and development of 2-(4-chlorophenoxy)-N-(2,6-dimethylphenyl)nicotinamide. One area of focus is the development of combination therapies that can enhance the effectiveness of this compound in treating cancer. Another area of focus is the development of new PARP inhibitors with improved efficacy and fewer side effects. Finally, ongoing research is focused on understanding the mechanisms of resistance to this compound and developing strategies to overcome this limitation.
Méthodes De Synthèse
The synthesis of 2-(4-chlorophenoxy)-N-(2,6-dimethylphenyl)nicotinamide involves several steps, including the reaction of 2,6-dimethylaniline with 4-chlorophenol in the presence of a base to form 2-(4-chlorophenoxy)-N-(2,6-dimethylphenyl)acetamide. This intermediate is then reacted with nicotinoyl chloride in the presence of a base to form this compound. The final product is obtained by recrystallization from a suitable solvent.
Applications De Recherche Scientifique
2-(4-chlorophenoxy)-N-(2,6-dimethylphenyl)nicotinamide has been extensively studied for its use in the treatment of ovarian and breast cancer. Clinical trials have shown that this compound is effective in treating patients with BRCA-mutated ovarian and breast cancer. In addition, this compound has also been studied for its use in the treatment of other types of cancer, including pancreatic, prostate, and lung cancer.
Propriétés
IUPAC Name |
2-(4-chlorophenoxy)-N-(2,6-dimethylphenyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN2O2/c1-13-5-3-6-14(2)18(13)23-19(24)17-7-4-12-22-20(17)25-16-10-8-15(21)9-11-16/h3-12H,1-2H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQGZMMAJHFUKHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2=C(N=CC=C2)OC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-bicyclo[2.2.1]hept-2-yl-2-({5-[(4-methoxyphenoxy)methyl]-1,3,4-oxadiazol-2-yl}thio)acetamide](/img/structure/B5437711.png)
![N-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)-N'-[3-(methylthio)phenyl]urea](/img/structure/B5437715.png)

![N-(3-methoxyphenyl)-2-[2-(4-morpholinyl)ethyl]-1-piperidinecarboxamide](/img/structure/B5437724.png)
![ethyl (5-{4-[(2-chlorobenzyl)oxy]-3-ethoxybenzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetate](/img/structure/B5437730.png)
![3-[7-(1,3-benzothiazol-2-yl)-9-hydroxy-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl]-N-methylpropanamide](/img/structure/B5437746.png)

![2-[(4,5-diethyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5437756.png)


![2-(2-{3-[2-(3,4-difluorophenyl)ethyl]-1-piperidinyl}-2-oxoethyl)phenol](/img/structure/B5437774.png)


